molecular formula C11H9N3O2 B13566333 2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid

2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13566333
M. Wt: 215.21 g/mol
InChI Key: LLOHPASEIAXGHL-UHFFFAOYSA-N
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Description

2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position and a carboxylic acid group at the 3-position of another pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine-3-carboxylic acid and 3-aminopyridine.

    Reaction: The 2-chloropyridine-3-carboxylic acid is reacted with 3-aminopyridine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-[(Pyridin-2-yl)amino]pyridine-3-carboxylic acid: Similar structure but with the amino group at the 2-position of the pyridine ring.

    2-[(Pyridin-4-yl)amino]pyridine-3-carboxylic acid: Similar structure but with the amino group at the 4-position of the pyridine ring.

Uniqueness

2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its isomers .

Biological Activity

2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of two pyridine rings and an amino group, which contributes to its biological activity. The molecular formula is C11H10N2O2C_{11}H_{10}N_{2}O_{2}, and its IUPAC name is 2-(pyridin-3-ylamino)pyridine-3-carboxylic acid. The carboxylic acid group is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds with a pyridine nucleus exhibit significant antimicrobial properties. A study highlighted that various pyridine derivatives demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against species like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismMIC (μg/mL)
This compoundS. aureus6.25
E. coli12.5
Pseudomonas aeruginosa12.5

2. Antiviral Properties

The compound has also been investigated for its antiviral activities, particularly against respiratory viruses such as RSV (Respiratory Syncytial Virus). Derivatives similar to this compound showed promising results in vitro, demonstrating effective inhibition of viral replication .

3. Neuroprotective Effects

Studies have indicated that pyridine derivatives can act as NMDA receptor antagonists, which may provide neuroprotective effects in conditions such as Alzheimer's disease and cerebral ischemia . For instance, certain analogs exhibited IC50 values in the nanomolar range, suggesting potent neuroprotective capabilities.

Table 2: Neuroprotective Activity of Pyridine Derivatives

CompoundActivity TypeIC50 (nM)
NMDA receptor antagonistNeuroprotection95

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The carboxylic acid moiety plays a significant role in inhibiting various enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound interacts with NMDA receptors, blocking excitotoxicity associated with neurodegenerative diseases.
  • Antimicrobial Mechanism : The presence of nitrogen atoms in the pyridine rings enhances the ability to penetrate bacterial membranes and disrupt cellular functions.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of pyridine derivatives were synthesized and tested for their antimicrobial activity against multiple strains of bacteria. The results demonstrated that modifications to the amino group significantly affected potency, with specific substitutions leading to enhanced activity against resistant strains .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of pyridine derivatives in animal models of Alzheimer's disease. Compounds similar to this compound were shown to reduce neuronal damage and improve cognitive function, attributed to their NMDA antagonistic properties .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-(pyridin-3-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c15-11(16)9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h1-7H,(H,13,14)(H,15,16)

InChI Key

LLOHPASEIAXGHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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